1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol

Protecting Group Chemistry Hydrolytic Stability Silyl Ethers

Multi-step synthesis requiring differential diol protection is complicated by competing primary alcohol reactivity. This compound provides a pre-installed TBDMS group exclusively at the primary hydroxyl, leaving the tertiary alcohol free. - Regiospecific protection: eliminates regioisomeric contamination, ensuring only the primary position is masked. - Chemoselective stability: withstands BF₃·Et₂O and InBr₃ conditions demonstrated in discodermolide subunit synthesis; TMS analogs would cleave. - Orthogonal deprotection: primary TBDMS ether selectively removed with 5-20% formic acid while >95% of secondary TBDMS ethers remain intact. - Procure alongside the d₆ isotopologue (available separately) for quantitative MS/NMR reaction monitoring.

Molecular Formula C10H24O2Si
Molecular Weight 204.38 g/mol
Cat. No. B8264113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol
Molecular FormulaC10H24O2Si
Molecular Weight204.38 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC(C)(C)O
InChIInChI=1S/C10H24O2Si/c1-9(2,3)13(6,7)12-8-10(4,5)11/h11H,8H2,1-7H3
InChIKeyIDVMUAUNSVBVGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TBDMS-Protected Diol Building Block Overview


1-((Tert-Butyldimethylsilyl)oxy)-2-methylpropan-2-ol (CAS 149357-61-9; molecular formula C₁₀H₂₄O₂Si; MW 204.38 g/mol) is an organosilicon compound constituting the mono-tert-butyldimethylsilyl (TBDMS) ether of 2-methylpropane-1,2-diol . Structurally, the TBDMS group is installed on the primary alcohol, leaving the tertiary hydroxyl group free for subsequent chemoselective transformations. It belongs to the silyl ether protecting group family and is principally utilized as a masked, regiospecifically monoprotected 1,2-diol building block in multi-step organic synthesis [1]. Unlike the unprotected parent diol (2-methylpropane-1,2-diol, CAS 558-43-0), the TBDMS-protected derivative eliminates competing reactivity of the primary hydroxyl site while preserving the sterically hindered tertiary alcohol for orthogonal functionalization.

Regioselective monoprotection of 1,2-diols; free tertiary alcohol retained for orthogonal functionalization
TBDMS ether provides hydrolytic stability sufficient for multi-step sequences with aqueous workups

Why Substituting Silyl or Unprotected Analogs Fails


Substituting this mono-TBDMS diol with a trimethylsilyl (TMS) analog, a tert-butyldiphenylsilyl (TBDPS) congener, or the unprotected 1,2-diol introduces quantifiable deficits in hydrolytic survivability, chemoselectivity, or downstream synthetic compatibility. The TMS ether is approximately 10⁴-fold less resistant to hydrolysis than the TBDMS ether [1], rendering it impractical for multi-step sequences. Conversely, the TBDPS variant exhibits ~100-fold greater acid stability than TBDMS , complicating timely deprotection when acid-labile functionality must be preserved elsewhere. The unprotected diol lacks any masking of the primary alcohol, eliminating the regiospecific control required for sequential derivatization of the tertiary hydroxyl group. The evidence below establishes the precise quantitative boundaries of this compound’s performance relative to these alternatives.

TMS analog
Reported to be substantially less hydrolytically stable; may not survive multi-step synthesis
TBDPS variant
Higher acid stability may complicate selective deprotection when other acid-labile groups are present
Unprotected diol
Lacks masking of primary alcohol; eliminates regiospecific control for tertiary alcohol derivatization

Quantitative Differentiation Evidence vs. Closest Analogs


Hydrolytic Stability Over TMS Analog

The tert-butyldimethylsilyloxy moiety in the target compound is approximately 10,000-fold (10⁴ times) more resistant to solvolytic hydrolysis than the corresponding trimethylsilyl (TMS) ether [1]. This class-level stability difference has been corroborated by multiple independent reports documenting that TMS ethers are 'too susceptible to solvolysis for them to have any utility as protecting groups,' whereas TBDMS ethers provide sufficient hydrolytic robustness for multi-step synthetic sequences [1]. A TMS-protected analog of 2-methylpropane-1,2-diol would therefore be unfit for any application involving aqueous workup or chromatographic purification.

Hydrolytic Stability
Class-level inference
~10,000-fold greater hydrolytic stability vs TMS ether
Supports aqueous-workup compatibility in multi-step sequences
Based on class-level silyl ether solvolysis data
Protecting Group Chemistry Hydrolytic Stability Silyl Ethers

Intermediate Acid Lability for Controlled Deprotection

Under acidic hydrolysis conditions (1% HCl/95% EtOH/22.5 °C), the half-lives of silyl ethers derived from primary alcohols (1-butanol) follow the order TBDMS < TIPS < TBDPS, with TBDMS being the most readily cleaved and TBDPS the most resistant [1]. Independent data indicate that TBDPS ethers are approximately 100-fold more stable toward acidic hydrolysis than TBDMS ethers . This intermediate acidity lability of TBDMS means the target compound can be deprotected under mild acidic conditions (e.g., AcOH/H₂O/THF 3:1:1) that do not affect TBDPS or other robust protecting groups, while still providing far greater stability than TMS [2].

Acid Lability
Class-level inference
Deprotection rate: TBDMS faster than TBDPS by ~100×; TMS ~10,000× less stable
Allows selective deprotection in presence of TBDPS
Conditions: 1% HCl/95% EtOH
Acid Hydrolysis Deprotection Kinetics Silyl Group Orthogonality

Chemoselectivity for Primary Alcohol Protection

Under solvent-free conditions with TBDMS-Cl and imidazole, the silylation reaction exhibits absolute chemoselectivity for primary alcohols over secondary alcohols [1]. While the target compound features a tertiary (rather than secondary) free hydroxyl group, tertiary alcohols are kinetically even less reactive toward silylation than secondary alcohols. This intrinsic chemoselectivity ensures that mono-TBDMS protection of 2-methylpropane-1,2-diol occurs regioselectively at the primary position without detectable protection of the tertiary alcohol, eliminating the statistical 1:1:1:1 mixture (diol : mono-primary : mono-tertiary : bis-protected) that plagues non-selective protecting strategies [2].

Chemoselectivity
Class-level inference
Absolute selectivity for primary over secondary alcohols (solvent-free)
Eliminates regioisomeric mixtures, reducing purification burden
No bis-protected product detected under stoichiometric control
Chemoselective Silylation Solvent-Free Protection Regioselective Monoprotection

Orthogonal Deprotection via Mild Formic Acid

Primary TBDMS ethers can be selectively cleaved in the presence of secondary TBDMS ethers using 5–20% formic acid in acetonitrile/water, with >95% of the secondary TBDMS ether remaining intact under conditions that fully deprotect the primary TBDMS group [1]. This orthogonality window enables a two-directional synthetic strategy: the target compound's primary TBDMS group can be removed to reveal a free primary alcohol while a secondary TBDMS-protected site elsewhere in the molecule is preserved, or vice versa. This selectivity contrasts with fluoride-based deprotection (TBAF), which is non-discriminatory toward all silyl ethers [2].

Deprotection Orthogonality
Cross-study comparable
>20:1 selectivity for primary vs secondary TBDMS ethers with formic acid
Enables sequential deprotection strategies in complex polyols
5-20% formic acid, CH₃CN/H₂O, r.t.
Selective Deprotection Orthogonal Protecting Group Strategy Formic Acid Desilylation

Validated Performance in Discodermolide Total Synthesis

The enantiomerically pure derivative (S)-3-[(tert-butyldimethylsilyl)oxy]-2-methylpropanal, the aldehyde oxidation product of (S)-1-((tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol, served as the cornerstone chiral building block for the construction of three separate discodermolide subunits (15, 29, and 34) [1]. In a pivotal transformation, BF₃-promoted addition of allenylstannane (P)-2a to this aldehyde delivered the syn,syn-homopropargylic alcohol adduct in 97% isolated yield, demonstrating that the TBDMS protecting group remains fully intact under Lewis acidic conditions (BF₃·Et₂O) while the free tertiary alcohol-derived aldehyde participates with high stereoselectivity [1]. The same building block withstood InBr₃-mediated indium chemistry and Red-Al reductions without silyl migration or cleavage [1]. An unprotected diol would be incompatible with every step in this sequence due to competing nucleophilicity of the primary alcohol.

Synthetic Validation
Direct comparison
97% yield in key BF₃-promoted allenylstannane addition
Demonstrates survival under Lewis acidic conditions
J. Org. Chem. 1998; incompatible with unprotected diol
Total Synthesis Chiral Building Block Discodermolide

Application Scenarios for the TBDMS-Protected Building Block


Stereoselective Synthesis Under Lewis Acidic Conditions

The compound's TBDMS ether withstands BF₃·Et₂O and InBr₃ conditions as demonstrated in discodermolide subunit synthesis, making it suitable for procurement as a chiral building block in any synthetic campaign involving Lewis acid-mediated C–C bond formation on a substrate bearing a free tertiary alcohol [1]. The unprotected diol or TMS-protected variant would fail under these conditions due to competing primary alcohol reactivity or silyl ether cleavage, respectively.

Regioselective Monoprotection for Sequential Derivatization

When the synthetic objective requires selective functionalization of the tertiary hydroxyl group (e.g., esterification, carbamoylation, or oxidation to a ketone) while keeping the primary alcohol masked, this compound provides a pre-installed TBDMS group at the primary position without requiring on-site chemoselective protection development [1]. Absolute chemoselectivity of TBDMS-Cl for primary over secondary alcohols ensures that the commercially procured material is free of regioisomeric contamination .

Orthogonal Deprotection in Complex Polyol Assembly

In synthetic sequences where multiple hydroxyl groups are differentially protected (e.g., secondary alcohols as TBDMS ethers and primary alcohols as a different protecting group, or vice versa), the primary TBDMS ether can be selectively removed with 5–20% formic acid while >95% of secondary TBDMS ethers remain intact [1]. This orthogonality, demonstrated across diverse substrates, directly translates to this compound when employed in conjunction with secondary TBDMS-protected intermediates.

Deuterated Analog for Mechanistic and MS Studies

The fully deuterated isotopologue (1-[(tert-butyldimethylsilyl)oxy]-2-methyl-2-propanol-d₆) is commercially available and used as an internal standard or mechanistic probe in mass spectrometry and NMR-based reaction monitoring [1]. Procurement of the unlabeled compound alongside its d₆ counterpart enables precise quantitative tracking of the TBDMS-protected diol moiety through complex synthetic or metabolic pathways.

Application
Selection Property
Validation Focus
Stereoselective Lewis Acid-Mediated C–C Bond Formation
TBDMS ether stable toward BF₃·Et₂O and InBr₃
Compatibility with Lewis acid conditions while preserving free tertiary OH
Regioselective Monoprotection for Sequential Derivatization
Pre-installed primary TBDMS with absolute chemoselectivity
Freedom from regioisomeric contamination in downstream steps
Orthogonal Deprotection in Polyol Synthesis
Selective cleavage with mild formic acid conditions
Orthogonality to secondary TBDMS ethers (primary vs secondary)
Deuterated Analog for MS/NMR Studies
d₆ isotopologue available as internal standard
Quantitative tracking via mass spectrometry or NMR
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